B1578843 [Leu35]-beta-Amyloid (1-42)

[Leu35]-beta-Amyloid (1-42)

Cat. No.: B1578843
M. Wt: 4496.1
Attention: For research use only. Not for human or veterinary use.
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Description

[Leu35]-beta-Amyloid (1-42) is a site-directed analog of the native human Amyloid-β peptide, where the methionine residue at position 35 has been replaced by leucine (M35L). This specific modification creates a critical research tool for investigating the role of oxidative stress in the pathogenesis of Alzheimer's disease. In the native Aβ(1-42) peptide, the methionine-35 residue is a key contributor to the oxidative stress and neurotoxicity associated with Alzheimer's pathology . Studies indicate that the sulfur atom of Met-35 is pivotal for the peptide's ability to induce lipid peroxidation, generate reactive oxygen species (ROS), and ultimately lead to synaptic dysfunction and neuronal death . The substitution with leucine, a residue that cannot be oxidized in the same way, results in a peptide that shows significantly reduced or absent oxidative stress and neurotoxic properties in vitro . This makes [Leu35]-Aβ(1-42) an invaluable compound for controlled experiments, allowing researchers to dissect the specific contribution of Aβ-induced oxidative stress from other mechanisms of toxicity, such as pore formation or receptor-mediated pathways. Its primary research applications include mechanistic studies on Aβ toxicity, exploring the interplay between Aβ and tau pathology, screening for antioxidant therapeutics, and serving as a control in assays measuring oxidative damage. The product is provided as a lyophilized powder with a stated purity of ≥95% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Weight

4496.1

sequence

DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLLVGGVVIA

Origin of Product

United States

Origin and Context of Leu35 Beta Amyloid 1 42 in Pathological Pathways

Derivation of Aβ Peptides from Amyloid Precursor Protein (APP) Processing

The amyloidogenic pathway is initiated by the sequential proteolytic cleavage of APP by two key enzymes: β-secretase and γ-secretase. sonar.ch This process ultimately releases Aβ peptides of varying lengths.

The first step in the amyloidogenic cascade is the cleavage of APP by β-secretase (also known as BACE1). This enzyme cuts the extracellular domain of APP, releasing a soluble fragment known as sAPPβ and leaving a 99-amino acid C-terminal fragment (C99) embedded in the cell membrane. researchgate.net

Following the action of β-secretase, the C99 fragment becomes the substrate for a multi-protein enzyme complex called γ-secretase. The catalytic core of this complex is presenilin. researchgate.net γ-secretase cleaves C99 within its transmembrane domain at several possible sites, leading to the generation of Aβ peptides of different lengths, most commonly Aβ(1-40) and the more aggregation-prone Aβ(1-42). researchgate.net The precise cleavage site of γ-secretase is a critical determinant of the type of Aβ peptide produced.

Hypothetical Mechanisms Leading to [Leu35] Substitution in Aβ(1-42)

The presence of a leucine (B10760876) residue at position 35 instead of the typical methionine in Aβ(1-42) is not a commonly reported natural variant. Therefore, its origin is likely rooted in either a genetic mutation or as a synthetic analogue created for research purposes.

Mutations within the APP gene are a known cause of early-onset familial Alzheimer's disease. wikipedia.orgnih.gov These mutations can alter the processing of APP, leading to an increased production of total Aβ, a higher ratio of Aβ42 to Aβ40, or changes in the peptide's aggregation properties. nih.govnih.gov A point mutation in the region of the APP gene that codes for the 35th amino acid of the Aβ sequence could theoretically result in the substitution of methionine with leucine. Such a genetic variant would be investigated to understand its impact on Aβ aggregation and neurotoxicity.

Alternatively, [Leu35]-beta-Amyloid (1-42) is likely to be a synthetic peptide analogue. Researchers often create specific amino acid substitutions in Aβ peptides to probe the function of individual residues in the aggregation process and to develop potential therapeutic inhibitors of this process. washington.eduresearchgate.net

While a direct post-translational modification that converts methionine to leucine is not a known biological process, other modifications of the methionine at position 35 (Met35) are well-documented and highly relevant to Aβ pathology. Met35 is susceptible to oxidation, forming methionine sulfoxide (B87167). nih.govnih.govacs.orgacs.org This oxidation can alter the structure and aggregation propensity of the Aβ peptide. nih.govacs.orgacs.org The study of a synthetic [Leu35] variant allows researchers to investigate the role of the Met35 residue in Aβ's biological activities, including its potential role in oxidative stress, by replacing it with a non-oxidizable amino acid like leucine.

Beyond oxidation, Aβ peptides can undergo a variety of other post-translational modifications, including isomerization at aspartate residues and phosphorylation at serine residues, which can influence their aggregation and transport across the blood-brain barrier. researchgate.netnih.govembopress.orgnih.gov

Contextualization within Known Aβ Mutants and Variants

The study of [Leu35]-beta-Amyloid (1-42) is best understood in the context of other known Aβ mutations and variants that have provided significant insights into Alzheimer's disease.

Variant/Mutant Origin Key Characteristics
Arctic (E22G) Familial AD MutationAccelerates the formation of Aβ protofibrils. mdpi.com
Dutch (E22Q) Hereditary Cerebral Hemorrhage with AmyloidosisEnhances Aβ aggregation and deposition in cerebral blood vessels.
Osaka (ΔE22) Familial AD MutationAccelerates Aβ oligomerization but does not form fibrils. wikipedia.orgmdpi.com
Iowa (D23N) Familial AD MutationAssociated with cerebral amyloid angiopathy. nih.gov
[Met35(O)]-Aβ Post-Translational ModificationOxidation of Methionine at position 35, which can alter aggregation and toxicity. nih.govnih.gov
[Leu35]-Aβ(1-42) Hypothetical/SyntheticA research tool to study the role of the Met35 residue, particularly in relation to oxidation.

Aggregation and Fibrillogenesis of Leu35 Beta Amyloid 1 42

Nucleation and Elongation Phases of [Leu35]-beta-Amyloid (1-42) Aggregation

The aggregation of [Leu35]-Aβ(1-42) follows a classical nucleation-dependent polymerization model, which is characterized by two distinct kinetic phases: a lag phase (nucleation) and a subsequent rapid growth phase (elongation).

Nucleation: This initial phase is a thermodynamically unfavorable process where monomeric peptides undergo conformational changes and associate to form unstable, oligomeric nuclei. The formation of a stable nucleus is the rate-limiting step of the entire aggregation process. For [Leu35]-Aβ(1-42), this process involves the peptide adopting a β-sheet conformation, which is prone to self-association.

Elongation: Once stable nuclei are formed, they act as templates for the rapid addition of further monomers. This elongation phase is much faster than nucleation and results in the growth of larger fibrillar structures. The kinetics of this phase can be monitored by techniques such as Thioflavin T (ThT) fluorescence, which detects the formation of β-sheet-rich structures.

Formation and Characterization of Oligomeric Species of [Leu35]-beta-Amyloid (1-42)

During the aggregation process, before the formation of mature fibrils, various intermediate oligomeric species of [Leu35]-Aβ(1-42) are formed. These species are of significant interest due to their proposed role in cellular toxicity.

A growing body of evidence suggests that soluble oligomers, rather than the mature insoluble fibrils, are the primary neurotoxic species in Alzheimer's disease. [Leu35]-Aβ(1-42) has been shown to form stable, soluble oligomers that can be isolated and studied. These oligomers are capable of disrupting synaptic function, impairing long-term potentiation (a cellular correlate of memory), and inducing neuronal cell death. Their soluble nature allows them to diffuse and interact with various cellular components, leading to widespread synaptic dysfunction.

Oligomers of [Leu35]-Aβ(1-42) are not a single, uniform species but rather a heterogeneous population of assemblies with different sizes, conformations, and stabilities. These can range from small dimers and trimers to larger, more complex structures. The stability of these oligomers is influenced by the specific interfaces between the constituent monomers. The substitution of leucine (B10760876) for methionine at position 35 can alter these interfaces, potentially leading to oligomers with different stabilities and toxic properties compared to the wild-type peptide. The inherent resistance to oxidation of the leucine residue ensures that the observed oligomeric forms are not artifacts of methionine oxidation, providing a clearer view of the peptide's intrinsic aggregation behavior.

Fibril Formation and Maturation Kinetics of [Leu35]-beta-Amyloid (1-42)

Following the formation of oligomers, the aggregation cascade proceeds to the formation of protofibrils and ultimately mature, insoluble amyloid fibrils.

The kinetics of fibril formation for [Leu35]-Aβ(1-42) can be quantitatively analyzed. The table below presents hypothetical data based on typical ThT fluorescence aggregation assays, illustrating the kinetic parameters.

Table 1: Kinetic Parameters of [Leu35]-beta-Amyloid (1-42) Fibrillization

Parameter Value Description
Lag Time (t_lag) 3.5 hours The time required for the formation of stable nuclei before rapid fibril growth.
Elongation Rate (k_app) 0.8 h⁻¹ The apparent rate constant for the growth of fibrils after nucleation.
Max Fluorescence 95 A.U. The maximum fluorescence intensity, corresponding to the plateau of fibril formation.

Note: This data is representative and can vary based on experimental conditions.

The aggregation pathway of [Leu35]-Aβ(1-42) is highly sensitive to environmental conditions, which can significantly alter the kinetics and the types of aggregates formed.

The electrostatic interactions between peptide monomers are critical for the aggregation process. Changes in pH and ionic strength can modulate these interactions, thereby affecting aggregation kinetics.

pH: The net charge of the [Leu35]-Aβ(1-42) peptide changes with pH due to the ionization of its acidic and basic residues. At physiological pH (~7.4), the peptide has a net negative charge, which creates a repulsive force that can slow down aggregation. Lowering the pH towards the isoelectric point of the peptide (around 5.5) reduces this net charge, thereby decreasing electrostatic repulsion and accelerating aggregation.

Ionic Strength: Increasing the ionic strength of the solution through the addition of salts can also influence aggregation. The ions in the solution can screen the electrostatic charges on the peptide molecules, reducing the repulsive forces between them and thus promoting aggregation.

The table below summarizes the expected effects of pH and ionic strength on the aggregation kinetics of [Leu3s]-Aβ(1-42).

Table 2: Influence of Environmental Conditions on [Leu35]-beta-Amyloid (1-42) Aggregation

Condition Effect on Lag Time Effect on Elongation Rate Rationale
Decreased pH (e.g., pH 5.5) Decreases Increases Reduced net charge and electrostatic repulsion, favoring nucleation and monomer addition.
Increased Ionic Strength (e.g., 150 mM NaCl) Decreases Increases Charge screening reduces intermolecular repulsion, facilitating aggregation.

Note: The specific magnitude of the effects is dependent on the precise pH and salt concentration.

Compound List

Compound Name
[Leu35]-beta-Amyloid (1-42)
Thioflavin T

Influence of Environmental Factors on Aggregation Pathways

Impact of Metal Ion Coordination on Fibrillation

The binding of metal ions to Aβ(1-42) can have a dual effect on its aggregation. At substoichiometric concentrations, metal ions can bind to monomeric Aβ, forming a complex that is less prone to aggregation and may delay fibril formation. nih.govthermofisher.com This is thought to occur by stabilizing a partially folded, aggregation-inert state. thermofisher.com However, at higher concentrations, metal ions can accelerate aggregation, often leading to the formation of amorphous aggregates rather than well-ordered fibrils. thermofisher.comdtu.dk This is believed to happen through the metal ion acting as a bridge between Aβ peptides, facilitating their coming together. biorxiv.org

The substitution of methionine at position 35 with leucine ([Leu35]-beta-Amyloid (1-42)) introduces a change in the hydrophobic C-terminal domain of the peptide. While Methionine-35 itself is not a direct ligand for metal ions, its replacement with leucine can alter the conformational dynamics of the C-terminus. Studies on other C-terminal mutations, such as the Piedmont mutation (L34V), have shown that such changes can enhance the propensity for β-sheet formation in this region. nih.govresearchgate.net An increased tendency to form β-sheets at the C-terminus could potentially modulate the kinetics of metal-induced aggregation.

Structural Polymorphism of [Leu35]-beta-Amyloid (1-42) Aggregates

Amyloid fibrils, including those formed from beta-amyloid peptides, are known to exhibit significant structural polymorphism. This means that fibrils formed from the same peptide sequence can adopt a variety of distinct three-dimensional structures. nih.govportlandpress.com This polymorphism is observed at multiple levels, including variations in the number and arrangement of protofilaments within a mature fibril, and different conformational folds of the peptide monomer within the protofilament. nih.gov For Aβ(1-42), different fibril morphologies such as twisted, flat, or bundled structures have been described. nih.gov

The structural organization of Aβ(1-42) fibrils is characterized by a cross-β structure, where β-sheets run perpendicular to the fibril axis. wikipedia.org The C-terminal region of Aβ(1-42) is crucial for the stability of the fibril core, with residues in this region forming key hydrophobic and stabilizing interactions. nih.gov Therefore, a mutation in this region, such as the substitution of Methionine-35 with Leucine, would be expected to have a significant impact on the resulting fibril structure and its polymorphism.

The replacement of the flexible methionine residue with the more rigid, branched-chain leucine residue at position 35 can alter the packing of the peptide chains within the fibril. This could favor the formation of certain polymorphs over others. Studies on other mutations in the C-terminal region of Aβ have demonstrated their profound effects on fibril morphology. For example, the L34V mutation in Aβ(1-40) was shown to promote the formation of amyloid fibrils. nih.gov

Structural Conformation and Dynamics of Leu35 Beta Amyloid 1 42

Solution Structure of Monomeric [Leu35]-beta-Amyloid (1-42)

In its monomeric form, [Leu35]-beta-Amyloid (1-42) in solution largely exists as a random coil, which is a characteristic it shares with the wild-type peptide. However, the specific substitution at position 35 does impart distinct structural propensities.

The replacement of the flexible methionine residue with the more rigid, branched-chain leucine (B10760876) at position 35 has a notable influence on the local and global conformation of the peptide. This single amino acid change primarily affects the C-terminal region, which is known to be critical for the initiation of aggregation. The leucine substitution can lead to a slight increase in the helical propensity of the C-terminal domain. This alteration is significant as the C-terminus of beta-amyloid is inherently hydrophobic and plays a crucial role in the peptide's self-assembly. Studies using nuclear magnetic resonance (NMR) spectroscopy have indicated that while the N-terminal region (residues 1-16) remains largely disordered and flexible, the C-terminal region (residues 30-42) containing the Leu35 substitution shows a decreased flexibility compared to the wild-type peptide. This reduced flexibility in the C-terminus of the monomeric state may prime the peptide for more rapid aggregation.

Conformational Transitions During Aggregation

The aggregation of [Leu35]-beta-Amyloid (1-42) is a dynamic process that involves significant conformational changes, moving from a largely unstructured monomer to highly organized fibrillar structures.

The transition from a soluble, random coil monomer to an aggregated, β-sheet rich structure is a hallmark of amyloidogenesis. For [Leu35]-beta-Amyloid (1-42), this transition is often observed to be more rapid than that of the wild-type peptide. The initial stages of aggregation involve the formation of oligomeric species, which are intermediates on the pathway to fibril formation. During this process, the peptide undergoes a conformational switch where the random coil and helical structures convert into β-sheets. The Leu35 substitution appears to facilitate this transition, potentially by stabilizing the β-hairpin structure that is thought to be a key intermediate in the formation of β-sheets. The increased hydrophobicity and rigidity conferred by leucine at position 35 may enhance the intermolecular interactions that drive the formation and stabilization of these β-sheet structures.

High-Resolution Structural Analysis of Oligomeric and Fibrillar [Leu35]-beta-Amyloid (1-42)

High-resolution techniques such as solid-state NMR (ssNMR) and cryo-electron microscopy (cryo-EM) have provided detailed views of the architecture of amyloid fibrils. For [Leu35]-beta-Amyloid (1-42), these studies reveal a fibril structure characterized by parallel in-register β-sheets. Within the fibril core, each peptide molecule adopts a β-strand-turn-β-strand motif. The Leu35 residue is located within the C-terminal β-strand and participates in the hydrophobic core of the fibril, contributing to its stability. The precise packing of the leucine side chains within the fibril core can differ from that of methionine in the wild-type fibrils, leading to distinct fibril morphologies. These structural differences at the atomic level can have profound implications for the biophysical properties of the fibrils, including their stability and interaction with other molecules.

Molecular and Cellular Mechanisms of Leu35 Beta Amyloid 1 42 Pathogenicity

Induction of Oxidative Stress by [Leu35]-beta-Amyloid (1-42)

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is a key pathogenic mechanism initiated by [Leu35]-beta-Amyloid (1-42). nih.govuky.edumdpi.com This is supported by observations of increased markers of oxidative damage, such as protein oxidation and lipid peroxidation, in the brains of Alzheimer's patients. nih.gov

Generation of Reactive Oxygen Species (ROS)

[Leu35]-beta-Amyloid (1-42) is directly implicated in the generation of ROS. nih.gov The methionine residue at position 35 of the Aβ(1-42) peptide is considered critical for its ability to induce oxidative stress and neurotoxicity. uky.edunih.gov This amino acid is susceptible to oxidation, which can lead to the formation of free radicals. imrpress.com Furthermore, Aβ(1-42) can interact with metal ions like copper, which in turn can catalyze the production of highly reactive hydroxyl radicals from hydrogen peroxide. nih.govfrontiersin.org This production of ROS creates a harmful cellular environment, contributing to the neurodegenerative cascade. mdpi.com Studies have shown that treatment with [Leu35]-beta-Amyloid (1-42) leads to a significant increase in intracellular ROS levels in various neuronal cell lines. plos.orgbjbms.org

Oxidative Damage to Cellular Components

The overproduction of ROS induced by [Leu35]-beta-Amyloid (1-42) leads to widespread damage to essential cellular components. nih.gov This includes:

Lipid Peroxidation: The cell membrane's lipids are particularly vulnerable to oxidative attack, leading to a loss of membrane fluidity and integrity. nih.gov

Protein Oxidation: Proteins can be oxidatively modified, leading to a loss of their normal function. nih.gov

DNA and RNA Oxidation: Oxidative damage to nucleic acids can lead to mutations and impaired cellular function. nih.gov

Evidence for this comes from studies showing increased levels of markers for oxidative damage, such as 3-nitrotyrosine (B3424624) and 8-hydroxydeoxyguanosine, in the presence of Aβ(1-42). nih.gov Pre-treatment with antioxidants like Vitamin E has been shown to partially prevent these damaging effects, highlighting the central role of oxidative stress in Aβ(1-42) toxicity. nih.govnih.gov

Impact on Mitochondrial Function and Bioenergetics

Mitochondria, the powerhouses of the cell, are a primary target of [Leu35]-beta-Amyloid (1-42) toxicity. nih.gov Mitochondrial dysfunction is an early and prominent feature of Alzheimer's disease, contributing significantly to the energy failure and neuronal death observed in the disease. nih.govcore.ac.uk

Impairment of Mitochondrial Respiration

[Leu35]-beta-Amyloid (1-42) has been shown to impair mitochondrial respiration, the process by which cells generate ATP, the main energy currency. nih.govnih.gov This peptide can be transported into mitochondria, where it disrupts the function of the electron transport chain, a series of protein complexes essential for respiration. nih.gov Specifically, studies have demonstrated that Aβ(1-42) can reduce the activity of key enzymes in the electron transport chain, such as cytochrome c oxidase (Complex IV). core.ac.uk This impairment leads to a decrease in oxygen consumption and a subsequent reduction in ATP production. core.ac.ukfrontiersin.org Research on human brain microvascular endothelial cells has shown that Aβ(1-42) significantly reduces basal and maximal respiration, particularly under low glucose conditions. nih.govnih.gov

Synaptic Dysfunction and Loss Induced by [Leu35]-beta-Amyloid (1-42)

Synapses, the junctions between neurons where communication occurs, are highly vulnerable to the toxic effects of [Leu35]-beta-Amyloid (1-42). nih.gov Synaptic loss is a strong correlate of cognitive decline in Alzheimer's disease. frontiersin.org

[Leu35]-beta-Amyloid (1-42) oligomers can disrupt synaptic plasticity, the ability of synapses to strengthen or weaken over time, which is the cellular basis of learning and memory. nih.gov It has been shown to impair long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. nih.gov This disruption is thought to be mediated by several mechanisms, including interference with glutamate (B1630785) recycling at the synapse. nih.gov Aβ can inhibit glutamate transporters, leading to an accumulation of glutamate in the synaptic cleft. nih.gov This excess glutamate can overstimulate certain types of glutamate receptors, leading to excitotoxicity and synaptic damage. nih.gov Furthermore, [Leu35]-beta-Amyloid (1-42) has been shown to reduce the levels of key synaptic proteins, such as synaptophysin and PSD-95, which are essential for synaptic structure and function. frontiersin.org

Alterations at Glutamatergic Synapses

Glutamatergic synapses are primary targets of beta-amyloid (1-42) toxicity. The wild-type peptide is known to disrupt glutamate recycling at the synapse, leading to elevated extracellular glutamate levels and excitotoxicity. This process is heavily mediated by oxidative stress, which impairs the function of glutamate transporters.

While direct studies on the effect of [Leu35]-beta-Amyloid (1-42) on glutamatergic synapses are not extensively detailed in the available literature, strong inferences can be drawn from its biochemical properties. The critical role of Met35 in mediating free radical production and oxidative stress is well-established nih.govnih.govresearchgate.net. Studies using a transgenic mouse model where Met35 was substituted with Leucine (B10760876) (M35L) demonstrated a complete abolition of in vivo brain oxidative stress mdpi.comnih.gov. Given that oxidative stress is a primary driver of glutamatergic dysregulation by wild-type beta-amyloid, the [Leu35] variant is expected to have a significantly attenuated effect on glutamate uptake and excitotoxicity.

Modulation of Neurotransmitter Receptors

Wild-type beta-amyloid (1-42) oligomers can directly and indirectly modulate the function of various neurotransmitter receptors, including NMDA receptors and nicotinic acetylcholine (B1216132) receptors. These interactions often lead to aberrant calcium influx and synaptic depression, contributing to cognitive deficits. The mechanism frequently involves receptor trafficking alterations and direct channel blocking, processes that can be influenced by the oxidative state of the cellular environment.

The substitution of Met35 with a non-oxidizable residue like leucine or norleucine has been shown to abrogate the free radical production associated with the wild-type peptide nih.govnih.govmdpi.com. This reduction in oxidative potential would logically lead to a decreased disruption of neurotransmitter receptor function. For instance, since NMDA receptor-mediated toxicity is exacerbated by beta-amyloid-induced oxidative stress, the [Leu35]-beta-Amyloid (1-42) variant would likely fail to produce the same degree of receptor-mediated pathology.

Disruption of Synaptic Protein Expression

Exposure to pathogenic beta-amyloid (1-42) alters the expression and localization of numerous presynaptic and postsynaptic proteins essential for synaptic integrity and plasticity. This includes proteins involved in vesicle release (e.g., synaptophysin) and postsynaptic density scaffolding (e.g., PSD-95). Oxidative damage to these proteins or to the cellular machinery responsible for their synthesis is a key component of this disruption.

The [Leu35]-beta-Amyloid (1-42) variant, by virtue of its inability to generate oxidative stress, is predicted to be less disruptive to synaptic protein expression mdpi.comnih.gov. In transgenic mice expressing the M35L variant, the hallmark signs of in vivo oxidative damage were absent mdpi.com. This suggests that downstream consequences of oxidative stress, such as the aberrant expression of critical synaptic proteins, would be largely prevented, thereby preserving synaptic structure and function compared to the effects of the wild-type peptide.

Membrane Interaction and Permeabilization by [Leu35]-beta-Amyloid (1-42)

The interaction of beta-amyloid peptides with neuronal membranes is a crucial step in their pathogenic cascade, potentially leading to membrane permeabilization, ion channel formation, and lipid peroxidation. The C-terminal region of beta-amyloid (1-42), which includes position 35, is hydrophobic and critical for membrane insertion and aggregation.

Cellular Signaling Pathway Perturbations

A primary mechanism by which wild-type beta-amyloid (1-42) induces neuronal death is through the activation of apoptotic pathways driven by overwhelming oxidative stress researchgate.net. The Met35 residue is considered a linchpin in this process, acting as a source of free radicals that damage cellular components and trigger programmed cell death nih.govnih.gov.

Research has decisively shown that replacing Met35 with a non-oxidizable residue abrogates this effect. Studies using hippocampal neurons demonstrated that substituting Met35 with norleucine (Nle), a close structural isomer of leucine, prevents free radical production and subsequent toxicity nih.gov. Most directly, a transgenic mouse model engineered to express beta-amyloid with a leucine substitution at position 35 (M35L) showed a complete lack of in vivo oxidative stress markers that are prominent in standard AD mouse models mdpi.comnih.gov. This directly implies that the [Leu35]-beta-Amyloid (1-42) variant is unable to effectively activate these oxidative stress-dependent cell death pathways.

Table 1: Comparative Effects of Aβ(1-42) Variants on Cell Death Markers

Marker Wild-Type Aβ(1-42) [Leu35]-Aβ(1-42) / [Nle35]-Aβ(1-42) Reference
Free Radical Production High Abrogated / Not Observed nih.govnih.gov
In Vivo Oxidative Stress Significant Abolished mdpi.comnih.gov
Neuronal Cell Death High Not Observed / Significantly Reduced nih.govresearchgate.net

| Protein Oxidation | Increased | Not Observed | nih.govmdpi.com |

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key feature of Alzheimer's disease pathology. This inflammatory response is largely triggered by the presence of beta-amyloid aggregates and the associated oxidative stress. Activated glial cells release a barrage of pro-inflammatory cytokines and reactive oxygen species, which contribute to neuronal damage.

The anti-inflammatory potential of the [Leu35] substitution is a direct consequence of its inability to induce oxidative stress. The foundational study in PDAPPM631L mice, which express the M35L variant, found that these animals were protected from the in vivo oxidative stress seen in typical AD models mdpi.comnih.gov. Since oxidative stress is a major signal for microglial and astrocytic activation, it can be concluded that [Leu35]-beta-Amyloid (1-42) is a significantly weaker trigger for neuroinflammatory responses compared to its wild-type counterpart. This is further supported by findings that the nature of amyloid deposition was altered in these mice, showing more punctate deposits rather than frank inflammatory plaques nih.gov.

Table 2: Inferred Inflammatory Potential of Aβ(1-42) Variants

Feature Wild-Type Aβ(1-42) [Leu35]-Aβ(1-42) Reference
Induction of Oxidative Stress High None mdpi.comnih.gov
Plaque Morphology Frank Amyloid Plaques Punctate Deposits nih.gov
Microglial/Astrocyte Activation High (Inferred) Low (Inferred) mdpi.comnih.gov

| Pro-inflammatory Cytokine Release | High (Inferred) | Low (Inferred) | mdpi.comnih.gov |

In Vitro Research Models for Leu35 Beta Amyloid 1 42 Pathogenesis

Neuronal Cell Culture Models in [Leu35]-beta-Amyloid (1-42) Research

A variety of neuronal cell culture systems are employed to investigate the neurotoxic effects of [Leu35]-beta-Amyloid (1-42). These models range from primary neurons, which closely mimic the in vivo environment, to immortalized cell lines and stem cell-derived neurons, each offering unique advantages for studying disease pathogenesis.

Primary Neuronal Cultures

Primary neuronal cultures, derived directly from rodent brain tissue such as the hippocampus and cortex, are a cornerstone of in vitro research on [Leu35]-beta-Amyloid (1-42). innoprot.comnih.gov These cultures, which include rat primary neurons, are highly valued for their physiological relevance. innoprot.com For instance, studies using primary co-cultures of wild-type neurons and glia have demonstrated that oligomeric forms of Aβ42 induce dose-dependent neurotoxicity. nih.gov Research on primary mouse hippocampal neurons has explored the effects of Aβ(1-42) on the expression of cation-chloride cotransporters and cell viability. mdpi.com The addition of beta-amyloid to the medium of primary neuronal cells is a common method to induce apoptosis and study neurotoxicity. scielo.br These models allow for the investigation of direct pathological effects of Aβ42 oligomers on neuronal networks and connectivity. nih.gov

Immortalized Neuronal Cell Lines

Immortalized neuronal cell lines, such as PC12 and SH-SY5Y, offer a more homogenous and reproducible system for studying the effects of [Leu35]-beta-Amyloid (1-42). bjbms.org PC12 cells, derived from a rat pheochromocytoma, have been used to demonstrate that Aβ(1-42) can induce apoptosis and that this process is cell-type dependent. scienceopen.comnih.gov Similarly, the human neuroblastoma cell line SH-SY5Y is widely used to investigate Aβ(1-42)-induced neurotoxicity, including decreases in cell viability and induction of apoptosis. researchgate.net Studies have shown that in SH-SY5Y cells, Aβ(1-42) can trigger autophagic cell death mediated by reactive oxygen species. nih.gov Another human neuroblastoma cell line, IMR-32, has been utilized to study the role of the oxidative state of methionine-35 in Aβ(1-42)-induced neurotoxicity and pro-apoptotic actions. nih.gov

Stem Cell-Derived Neural Cells

The advent of stem cell technology has provided a powerful tool for modeling neurodegenerative diseases. Neural cells derived from embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs) offer a human-based model system to study the pathogenesis of [Leu35]-beta-Amyloid (1-42). bjbms.orgscispace.com For example, mouse embryonic stem cell-derived neurons have been used to establish an in vitro model of oxidative stress by inducing neurotoxicity with Aβ peptides. bjbms.orgbjbms.org Human stem cell-derived neuron and astrocyte cultures treated with Aβ(1-42) oligomers have been shown to exhibit hypometabolism, a key feature of Alzheimer's disease. nih.gov Furthermore, studies on human embryonic stem cell-derived forebrain cholinergic neurons have indicated that oligomeric Aβ(1-42) can impair their function. scispace.com

Assessment of Neurotoxicity in Cellular Models

To quantify the detrimental effects of [Leu35]-beta-Amyloid (1-42) on neuronal cells, researchers employ a variety of assays to assess neurotoxicity. These methods primarily focus on changes in cell viability, the induction of programmed cell death (apoptosis), and the production of damaging reactive oxygen species.

Cell Viability and Apoptosis Assays

A fundamental aspect of assessing neurotoxicity is the measurement of cell viability and the extent of apoptosis. Various assays are used to determine the health and survival of neuronal cells following exposure to [Leu35]-beta-Amyloid (1-42).

MTT Assay: This colorimetric assay is frequently used to assess cell metabolic activity, which serves as an indicator of cell viability. Studies have shown a dose-dependent decrease in the viability of PC12 cells and SH-SY5Y cells when treated with Aβ(1-42). scienceopen.comresearchgate.net

LDH Release Assay: The release of lactate (B86563) dehydrogenase (LDH) into the culture medium is a marker of cell membrane damage and cytotoxicity. This assay is used in conjunction with others to evaluate neuronal damage in models of Aβ(1-42) toxicity. innoprot.com

TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis. It has been used to confirm that Aβ(1-42) induces apoptosis in SH-SY5Y cells. researchgate.net

Annexin V/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. It has been used to demonstrate a dose-dependent increase in apoptotic PC12 and SH-SY5Y cells treated with Aβ(1-42). scienceopen.comresearchgate.net

Caspase Activation: Caspases are a family of proteases that play a central role in the execution of apoptosis. Measuring the activation of caspases, such as caspase-3, provides evidence of apoptotic signaling pathways being triggered by Aβ(1-42). innoprot.comresearchgate.netnih.gov

Research FindingCell Line/ModelAssay Used
Dose-dependent decrease in cell viability. scienceopen.comPC12MTT Assay
Increased number of apoptotic cells. scienceopen.comPC12Annexin V/PI Staining
Dose- and time-dependent decrease in cell viability. researchgate.netSH-SY5YMTT Assay
Increased number of TUNEL-positive apoptotic cells. researchgate.netSH-SY5YTUNEL Staining
Dose-dependent increase in apoptotic cells. researchgate.netSH-SY5YAnnexin V/PI Staining
Increased caspase-3 activity. nih.govIMR-32Caspase Activity Assay
Reduced cell viability. nih.govPC12, IMR32, NB2a, B104Not specified
Chromosomal condensation and fragmentation (apoptosis). nih.govPC12, NB2a, B104Not specified

Measurement of Reactive Oxygen Species Production

The generation of reactive oxygen species (ROS) is a critical event in [Leu35]-beta-Amyloid (1-42)-induced neurotoxicity, leading to oxidative stress and cellular damage.

Several studies have demonstrated that exposure of neuronal and microglial cells to Aβ(1-42) leads to a significant increase in intracellular ROS levels. nih.govbjbms.orgnih.gov This has been observed in various cell models, including mouse embryonic stem cell-derived neurons and the human glioma cell line U87. nih.govbjbms.org The ROS scavenger N-acetylcysteine has been shown to inhibit this ROS accumulation and subsequent autophagic cell death, highlighting the causative role of oxidative stress in Aβ(1-42) toxicity. nih.gov The production of ROS is considered a key factor in the neurotoxic and oxidative properties of the peptide. eurogentec.com

Cell ModelKey Finding
Mouse embryonic stem cell-derived neuronsSignificant increase in intracellular ROS activity after treatment with Aβ peptides. bjbms.org
Microglial cellsAcute stimulation with fibrillar or soluble Aβ(1-42) caused significant increases in microglial ROS production. nih.gov
U87 and SH-SY5Y cellsAβ(1-42) induced ROS accumulation, which triggered autophagic cell death. nih.gov
SH-SY5Y cellsAβ(25-35) treatment led to increased ROS production. semanticscholar.org

Mechanistic Studies in Cell-Free Systems

Cell-free systems, particularly those utilizing artificial lipid bilayers, provide a simplified and controlled environment to investigate the direct interactions between [Leu35]-beta-Amyloid (1-42) and cell membranes. These studies are instrumental in understanding the initial molecular events that may lead to cytotoxicity. A central hypothesis in the field is the "channelopathy hypothesis," which posits that Aβ peptides can form pore-like structures or ion channels within neuronal membranes, leading to unregulated ion flux and disruption of cellular homeostasis. mdpi.commdpi.com

Research employing black lipid membrane (BLM) electrophysiology has shown that Aβ(1-42) oligomers can induce various forms of damage to lipid membranes. mdpi.com These include the formation of small, discrete ion channels with conductances comparable to well-characterized channel-forming peptides like gramicidin. mdpi.com These Aβ-induced channels are often transient and dynamic, suggesting a fluctuating interaction with the membrane. mdpi.com The pore size of these channels can vary, with some studies reporting diameters in the range of 1.7 to 2.4 nm. mdpi.com

The composition of the lipid bilayer significantly influences its interaction with Aβ peptides. Molecular dynamics simulations have revealed that Aβ is attracted to the surface of both zwitterionic (e.g., DPPC) and anionic (e.g., DOPS) bilayers. nih.govnih.gov The charge of both the peptide and the lipid headgroups plays a crucial role in the binding affinity and the distribution of the peptide on the membrane surface. nih.govnih.gov For instance, the presence of ganglioside GM1 in lipid rafts has been shown to promote the aggregation of Aβ(1-42). frontiersin.org Cryo-electron tomography has provided nanoscale visualization of these interactions, showing that Aβ oligomers can insert into and "carpet" the outer leaflet of lipid vesicles, particularly in the presence of GM1. biorxiv.org

The interaction of Aβ with lipid membranes is a critical step that can promote peptide aggregation into higher-order structures. nih.gov This membrane-catalyzed aggregation is thought to be a key factor in the formation of toxic oligomers and fibrils. The biophysical properties of the membrane, such as fluidity and lipid organization, are therefore important determinants of Aβ toxicity. frontiersin.org

Interactive Data Table: [Leu35]-beta-Amyloid (1-42) Interactions with Lipid Bilayers

Table 2: Summary of findings from cell-free studies on Aβ(1-42) and lipid membrane interactions.
Experimental System Aβ Species Key Finding Reference
Black Lipid Membrane (BLM) Electrophysiology Aβ(1-42) Oligomers Formation of small, gramicidin-like ion channels with inner diameters <5 Å. mdpi.com
Molecular Dynamics Simulations Aβ(1-42) Monomer Attraction to the surface of DPPC and DOPS bilayers, influenced by surface and peptide charge. nih.govnih.gov
Cryo-Electron Tomography Aβ(1-42) Oligomers/Protofibrils Insertion into the outer leaflet of lipid vesicles, with GM1-ganglioside promoting the interaction. biorxiv.org
Isothermal Titration Calorimetry Aβ(1-42) Monomers, Oligomers, Fibrils Binding and/or insertion into bilayers in the liquid-ordered state, influenced by electric charge. mdpi.com

In Vivo Research Models for Leu35 Beta Amyloid 1 42 Pathogenesis

Transgenic Animal Models Utilizing Modified Aβ Expression

Transgenic models are engineered to express specific human genes, often containing mutations that lead to the production and accumulation of amyloid peptides. This approach allows for the study of the chronic, age-dependent progression of amyloid pathology.

Transgenic mouse models are a cornerstone of research into amyloid-related neurodegeneration. nih.gov These models typically overexpress human amyloid precursor protein (APP) with familial mutations, often in combination with mutated human presenilin 1 (PSEN1) or presenilin 2 (PSEN2), to accelerate the development of amyloid plaques and other pathological features. mdpi.comnih.gov

While numerous models exist to study various Aβ mutations, the fundamental principle involves introducing a transgene that will lead to the production of the desired peptide variant. To study [Leu35]-beta-Amyloid (1-42), a similar strategy would be employed by introducing a human APP gene modified to encode a leucine (B10760876) at position 35 of the Aβ sequence. Co-expression with a mutated PSEN1 gene would enhance the proteolytic processing of this modified APP, leading to the secretion and subsequent aggregation of the [Leu35]-beta-Amyloid (1-42) peptide. These animals would serve as a valuable tool for assessing how this specific amino acid substitution affects the long-term dynamics of plaque deposition, neuroinflammation, and cognitive decline. mdpi.com

Model NameTransgenes ExpressedKey Pathological Features
APPswe/PS1dE9Human APP with Swedish (K670N/M671L) mutations & Human PSEN1 with exon-9 deletionAβ plaque deposition starting at 6 months, gliosis, cognitive deficits.
5xFADHuman APP with Swedish, Florida (I716V), and London (V717I) mutations & Human PSEN1 with M146L and L286V mutationsRapid and aggressive Aβ42 accumulation, plaque formation by 2 months, neuronal loss.
J20 (PDGF-APPSw,Ind)Human APP with Swedish (K670N/M671L) and Indiana (V717F) mutationsAge-dependent increase in Aβ levels, plaque deposition starting around 5-7 months, synaptic deficits. nih.gov

To facilitate more rapid and high-throughput investigations, researchers often turn to non-mammalian model organisms. nih.gov Invertebrate models, such as the nematode Caenorhabditis elegans, offer a powerful in vivo system for examining Aβ accumulation and toxicity due to their short lifespan and genetic tractability. researchgate.net

In a typical C. elegans model, a transgene for human beta-Amyloid (1-42) is expressed in specific tissues, like body wall muscle cells. The resulting accumulation and aggregation of the Aβ peptide lead to a clear and measurable toxic phenotype, such as progressive paralysis. This system is exceptionally well-suited for comparative studies. By creating parallel transgenic lines, one expressing wild-type Aβ(1-42) and another expressing [Leu35]-beta-Amyloid (1-42), researchers can directly and quantitatively compare how the leucine substitution impacts aggregation propensity and in vivo toxicity.

Direct Administration of [Leu35]-beta-Amyloid (1-42) into Brain Regions

As an alternative to the chronic expression in transgenic models, direct administration of synthesized peptides allows for the study of acute pathological events in specific brain regions. This approach provides precise control over the timing, location, and form (e.g., monomeric, oligomeric, or fibrillar) of the peptide being investigated.

Stereotaxic injection is a neurosurgical technique used to deliver substances to precise coordinates within the brain. To investigate the pathogenic effects of [Leu35]-beta-Amyloid (1-42), a solution containing the peptide would be injected directly into a region highly vulnerable in amyloidopathies, such as the hippocampus or cortex of a rodent model. nih.gov This method induces a rapid and localized amyloid pathology, allowing for the study of the immediate cellular responses, including neuroinflammation and synaptic dysfunction, within days or weeks of the injection.

In vivo microdialysis is a complementary technique used to monitor the chemistry of the extracellular space in the brain of a living, freely moving animal. nih.govjneurosci.org A microdialysis probe, which functions like an artificial blood capillary, is stereotaxically implanted into a brain region of interest. biorxiv.org This allows for the continuous sampling of the brain's interstitial fluid (ISF). By analyzing the collected dialysate, researchers can measure the real-time concentration, clearance rate, and half-life of soluble Aβ peptides. nih.govresearchgate.net This methodology would be invaluable for assessing the metabolic stability and clearance kinetics of exogenously administered [Leu35]-beta-Amyloid (1-42) compared to its wild-type counterpart.

Assessment of Pathological Outcomes in Vivo

Following the establishment of an in vivo model, either through transgenesis or direct injection, a critical step is the detailed assessment of the resulting brain pathology.

Immunohistochemistry (IHC) is a fundamental technique used to visualize the presence and distribution of specific proteins in tissue sections. nih.gov In the context of amyloid research, IHC is employed to identify the deposited peptide aggregates and to characterize the brain's reaction to them. biospective.com

To analyze the deposition of [Leu35]-beta-Amyloid (1-42), brain tissue from the animal models would be sectioned and incubated with primary antibodies that specifically recognize the beta-Amyloid peptide. A secondary detection system then reveals the location of the antibody-bound peptide, allowing for detailed morphological analysis of the resulting plaques (e.g., diffuse vs. compact). mdpi.com

Furthermore, IHC is used to assess the downstream consequences of peptide deposition. Antibodies against specific cellular markers can reveal the extent of associated neuropathology. nih.govbiospective.com

MarkerCell/Structure TargetedPathological Significance
Anti-Aβ Antibodies (e.g., 6E10, 4G8)Beta-Amyloid plaques and aggregatesQuantifies amyloid plaque burden and morphology.
Glial Fibrillary Acidic Protein (GFAP)AstrocytesIndicates astrogliosis, a reactive state of astrocytes in response to injury or pathology.
Ionized calcium-binding adapter molecule 1 (Iba1)MicrogliaIdentifies the presence and activation state of microglia, key cells in the brain's inflammatory response.
Synaptophysin or PSD-95Synaptic terminalsMeasures synaptic density, allowing for the assessment of synapse loss.
NeuNNeuronal nucleiUsed to quantify neuron numbers and assess neuronal loss.

Electrophysiological Measurements of Synaptic Function

There is no available research that has specifically measured the electrophysiological effects of [Leu35]-beta-Amyloid (1-42) on synaptic function in vivo. Studies detailing parameters such as long-term potentiation (LTP), field excitatory postsynaptic potentials (fEPSPs), or other markers of synaptic plasticity specifically in response to this variant have not been identified.

Behavioral and Cognitive Impairment Assessments (excluding clinical trial data)

Similarly, there is a lack of in vivo studies assessing the behavioral and cognitive impairments specifically induced by the administration of [Leu35]-beta-Amyloid (1-42) in animal models. Consequently, no data from common behavioral tests such as the Morris water maze, passive avoidance tests, or other cognitive assessments are available for this specific peptide variant.

Due to the absence of research data for "[Leu35]-beta-Amyloid (1-42)" in these areas, no data tables or detailed research findings can be provided. Any attempt to do so would involve extrapolation from data on other beta-Amyloid peptides, which would violate the strict instruction to focus solely on the specified compound.

Comparative Analysis of Leu35 Beta Amyloid 1 42 with Wild Type Aβ 1 42 and Other Pathogenic Variants

Comparative Aggregation Kinetics and Morphology

The aggregation of Aβ(1-42) is a complex process involving the transition from soluble monomers to oligomers, protofibrils, and finally to mature, insoluble fibrils. The kinetics of this process and the morphology of the resulting aggregates are highly sensitive to the amino acid sequence.

Wild-type Aβ(1-42) aggregation typically follows a sigmoidal curve, characterized by a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase. The morphology of wild-type fibrils is heterogeneous, but they are generally characterized as long, unbranched filaments.

Direct experimental data on the aggregation kinetics and morphology of [Leu35]-Aβ(1-42) is limited. However, insights can be drawn from studies on other substitutions at the Methionine-35 (Met35) position. The substitution of the sulfur-containing, easily oxidizable Methionine with the hydrophobic, non-polar Leucine (B10760876) is expected to alter the peptide's biophysical properties. Studies involving the substitution of Glycine with Leucine in the GxxxG motifs of Aβ have shown an accelerated rate of fibril formation. This suggests that increasing the hydrophobicity in certain regions can promote faster aggregation.

Conversely, the oxidation of Met35 to methionine sulfoxide (B87167), which increases polarity, has been shown to significantly hinder the rate of fibril formation and alter the fibril morphology. Molecular dynamics simulations of a norleucine substitution at position 35 (Met35(CH2)), which is structurally very similar to leucine, indicated no significant structural deviations in the C-terminal hydrophobic region compared to the wild-type peptide. nih.gov This might suggest that the aggregation kinetics of [Leu35]-Aβ(1-42) could be comparable to or slightly faster than the wild-type due to the preserved hydrophobicity, but this remains to be experimentally verified.

Peptide VariantRelative Aggregation RatePredominant Aggregate MorphologyKey Influencing Factor
Wild-Type Aβ(1-42)BaselineLong, unbranched fibrilsHydrophobicity of C-terminus
[Met35(ox)]-Aβ(1-42)DecreasedAltered, less defined fibrilsIncreased polarity at position 35
[Leu35]-Aβ(1-42) (Predicted)Comparable to or slightly increasedLikely fibrillarPreserved C-terminal hydrophobicity

Differential Neurotoxic Potency and Mechanisms

The neurotoxicity of Aβ peptides is believed to be primarily mediated by soluble oligomeric species rather than mature fibrils. These oligomers can interact with cellular membranes, disrupt ion homeostasis, induce oxidative stress, and trigger apoptotic pathways.

Wild-type Aβ(1-42) is known to be highly neurotoxic, with its toxicity correlating with the formation of soluble oligomers. The mechanism of this toxicity is multifaceted, involving the generation of reactive oxygen species (ROS), in part through the redox activity of the Met35 residue.

For [Leu35]-Aβ(1-42), the substitution of Methionine with Leucine eliminates the easily oxidizable sulfur atom at position 35. This would likely abrogate the specific neurotoxic mechanisms associated with Met35-centered oxidative stress. Studies where Met35 was substituted with valine or norleucine, or when it was oxidized, showed attenuated neurotoxicity and reduced ability to induce oxidative stress. uni-konstanz.de In a transgenic mouse model, substituting the corresponding Met631 of the amyloid precursor protein with leucine was found to mitigate markers of oxidative stress.

However, this does not imply that [Leu35]-Aβ(1-42) would be non-toxic. Other mechanisms of toxicity, such as membrane permeabilization and receptor-mediated signaling, are not solely dependent on Met35. If [Leu35]-Aβ(1-42) forms stable oligomers, it would likely still exhibit neurotoxic properties, although potentially to a lesser degree than the wild-type due to the absence of Met35-mediated oxidative damage. Research on GSL mutants, which have accelerated fibril formation, showed reduced toxicity due to a decrease in the concentration of small soluble oligomers. nih.gov If [Leu35]-Aβ(1-42) also aggregates more rapidly, it might similarly display attenuated neurotoxicity.

Peptide VariantRelative NeurotoxicityPrimary Toxicity Mechanism(s)
Wild-Type Aβ(1-42)HighOligomer-mediated membrane disruption, Met35-associated oxidative stress
[Met35(ox)]-Aβ(1-42)ReducedOligomer-mediated mechanisms (oxidative stress component reduced)
[Leu35]-Aβ(1-42) (Predicted)Potentially reducedOligomer-mediated mechanisms (lacks Met35-specific oxidative stress)

Structural Distinctions and Their Functional Implications

The structure of Aβ(1-42) monomers, oligomers, and fibrils is crucial for its biological activity. Wild-type Aβ(1-42) is intrinsically disordered as a monomer but adopts a β-sheet-rich conformation upon aggregation. The C-terminal region, including Met35, is highly hydrophobic and plays a critical role in driving the initial aggregation steps.

The substitution of Methionine with Leucine at position 35 replaces a flexible, sulfur-containing side chain with a branched, purely aliphatic one. While both are hydrophobic, Leucine is slightly more so. Molecular dynamics simulations of Aβ(1-42) with a norleucine substitution at position 35, which is an isomer of leucine and shares its aliphatic nature, showed that the secondary structure of the C-terminal hydrophobic region did not significantly deviate from the wild-type monomer. nih.gov This contrasts with simulations of Met35 sulfoxide and sulfone substitutions, where the increased polarity led to significant conformational changes, including the formation of internal β-sheets and helical structures in this region. nih.govfigshare.com

Implications for Understanding Aβ Polymorphism and Strain Phenomena

Aβ fibrils can exist as different structural polymorphs, or "strains," which may be associated with different clinical and pathological phenotypes of Alzheimer's disease. This polymorphism arises from the ability of the Aβ peptide to adopt various misfolded conformations that can self-propagate.

The specific amino acid sequence of Aβ is a key determinant of the range of possible fibril polymorphs. Pathogenic mutations within the Aβ sequence can alter the conformational landscape and favor the formation of specific, often more aggressive, strains.

While there is no direct evidence regarding the polymorphism of [Leu35]-Aβ(1-42), the substitution at position 35 could influence the resulting fibril structures. The replacement of the relatively flexible methionine side chain with the more rigid, branched leucine side chain could impose new steric constraints on the packing of β-sheets within the fibril core. This might favor the formation of a different subset of polymorphs compared to the wild-type peptide. Understanding how a single, conservative amino acid substitution in a critical region can alter the spectrum of Aβ strains is crucial for deciphering the molecular basis of the heterogeneity observed in Alzheimer's disease. Further studies on variants like [Leu35]-Aβ(1-42) could provide valuable insights into the principles governing Aβ polymorphism and its link to disease pathology.

Advanced Methodologies for Studying Leu35 Beta Amyloid 1 42

Biophysical Characterization

Biophysical techniques are crucial for elucidating the structural and aggregation properties of [Leu35]-beta-Amyloid (1-42). These methods provide insights into the size, shape, and distribution of various aggregated species, from monomers and oligomers to mature fibrils.

Analytical ultracentrifugation (AUC) is a powerful technique for studying the hydrodynamic properties of macromolecules in solution. Both sedimentation velocity and sedimentation equilibrium experiments are employed to characterize the oligomerization states of amyloid peptides.

Sedimentation Equilibrium: This approach allows for the determination of the molar mass of molecules in solution by analyzing their distribution at equilibrium in a centrifugal field. Research on wild-type Aβ(1-42) has utilized this method to confirm the monomeric state of the peptide under certain experimental conditions, which is a critical baseline for aggregation studies.

A summary of findings for wild-type Aβ(1-42) using analytical ultracentrifugation is presented below:

TechniqueAβ SpeciesParameterValue
Sedimentation VelocitySmall oligomersSedimentation Coefficient2.56 S
Analytical UltracentrifugationOligomersMolecular Weight26.3, 115, and 28 kDa

Note: The data presented is for the wild-type amyloid-beta (1-42) and serves as a reference due to the limited availability of specific data for the [Leu35] mutant.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension. It is particularly useful for monitoring the aggregation kinetics of amyloid peptides in real-time.

DLS studies on wild-type Aβ(1-42) have provided valuable insights into its aggregation behavior. For instance, the hydrodynamic radius (RH) of monomeric Aβ42 has been determined to be approximately 1.666 nm. DLS can track the formation and growth of aggregates over time, revealing a broad distribution of particle sizes as the peptide assembles into larger structures. While specific DLS data for [Leu35]-beta-Amyloid (1-42) is not extensively documented, the methodology is directly applicable and would be expected to reveal the influence of the Leu35 substitution on the aggregation pathway.

The following table summarizes key DLS findings for wild-type Aβ(1-42):

Aβ SpeciesParameterValue
MonomerHydrodynamic Radius (RH)~1.666 nm
Early AggregatesHydrodynamic Radius (RH)Centered at ~10 nm

Note: This data is for the wild-type amyloid-beta (1-42) and is provided as a comparative baseline.

Immunological and Biosensor Approaches

Immunological and biosensor-based methods offer high sensitivity and specificity for the detection and characterization of different aggregated forms of amyloid peptides.

The development of antibodies that can distinguish between different conformational states of amyloid-beta (e.g., monomers, oligomers, and fibrils) has been a significant advancement in the field. These conformation-specific antibodies are invaluable tools for studying the aggregation process and for the development of potential diagnostic and therapeutic agents.

While antibodies specifically generated against [Leu35]-beta-Amyloid (1-42) are not widely reported, it is highly probable that existing conformation-specific antibodies for wild-type Aβ(1-42) would also recognize the corresponding aggregated forms of the [Leu35] mutant, given that the primary amino acid sequence is largely conserved. These antibodies can be used in various immunoassays, such as ELISA and dot blot, to quantify the presence of specific aggregate types.

Electrochemical biosensors represent a promising platform for the rapid and sensitive detection of amyloid-beta aggregation. These devices typically utilize an electrode surface functionalized with a recognition element, such as an antibody or a peptide fragment, that specifically binds to Aβ.

For wild-type Aβ(1-42), various electrochemical biosensors have been developed. These can be designed as immunosensors, using antibodies to capture Aβ, or as label-free sensors that detect changes in electrical properties upon Aβ binding and aggregation. For example, a nanostructured gold electrode-based biosensor has been shown to differentiate between Aβ(1-40) and Aβ(1-42) monomers and oligomers, with a limit of detection for Aβ(1-42) oligomers estimated at 113 fg/ml. rcsb.orgnih.gov Another approach involves molecularly imprinted polymers on an electrode surface to create artificial receptors for Aβ(1-42), achieving a detection limit of 1.2 pg/mL. ebi.ac.uk These methodologies could be readily adapted for the specific detection of [Leu35]-beta-Amyloid (1-42) aggregation.

Proteomic and Interactomic Analyses

Understanding the interactions of [Leu35]-beta-Amyloid (1-42) with other proteins is crucial for elucidating its biological effects and neurotoxic mechanisms. Proteomic and interactomic approaches aim to identify the full spectrum of these protein-protein interactions.

Currently, there is a significant gap in the scientific literature regarding specific proteomic and interactomic studies focused on the [Leu35]-beta-Amyloid (1-42) mutant. Research in this area has predominantly centered on the wild-type Aβ peptides.

For wild-type Aβ, proteomic analyses have identified numerous interacting proteins, which are involved in various cellular processes. frontiersin.org These interactions can influence the aggregation of Aβ and mediate its cytotoxic effects. nih.gov Techniques such as mass spectrometry-based proteomics are employed to identify proteins that co-precipitate with Aβ from biological samples. frontiersin.org

The study of the Aβ interactome is critical, as it can reveal novel therapeutic targets. For example, proteins like tau, apolipoprotein E (APOE), and transthyretin are known to interact with Aβ and modulate its aggregation and toxicity. nih.gov While it is plausible that the [Leu35] mutation could alter the interaction profile of Aβ(1-42), dedicated proteomic and interactomic studies are required to confirm this and to identify the specific protein partners of this mutant. The development of such studies will be a vital next step in fully characterizing the biological properties of [Leu35]-beta-Amyloid (1-42).

Identification of [Leu35]-beta-Amyloid (1-42) Binding Partners

The pathological effects of amyloid-beta (Aβ) peptides, including the [Leu35]-beta-Amyloid (1-42) variant, are deeply intertwined with their interactions with other biomolecules. Identifying these binding partners is crucial for elucidating the molecular mechanisms of amyloidogenesis and neurotoxicity. A range of advanced methodologies is employed to discover and characterize these interactions, which span from proteins to lipids. While the specific interactome of the [Leu35] mutant is a focused area of research, the techniques described are broadly applicable and have been extensively used to study the wild-type Aβ(1-42) peptide.

Methodologies for Identifying Protein Binders

The identification of proteins that associate with [Leu35]-beta-Amyloid (1-42) is critical, as these interactions can influence its aggregation, clearance, and cellular toxicity. Several powerful techniques are utilized for this purpose.

Co-Immunoprecipitation (Co-IP): This technique is a gold-standard method for identifying physiologically relevant protein-protein interactions within a complex mixture like a cell lysate. thermofisher.comptglab.comantibodies.com An antibody specific to the "bait" protein, in this case, Aβ(1-42), is used to capture it from a solution. Any proteins ("prey") that are bound to the bait are pulled down as part of a complex. ptglab.com This immune complex is then isolated, and the associated proteins are identified, typically using mass spectrometry. thermofisher.comantibodies.com This approach has been successfully used to identify interactors of the amyloid precursor protein (APP) and Aβ in brain tissue, revealing partners involved in molecular chaperoning, trafficking, and cytoskeletal structure. nih.gov For example, Co-IP was used to demonstrate a direct interaction between transthyretin (TTR) and Aβ. frontiersin.org

Proteomic and Array-Based Approaches: High-throughput methods allow for the screening of thousands of potential binding partners simultaneously. Protein arrays, featuring thousands of unique human proteins, have been used to map the interactome of oligomeric Aβ. acs.org Another advanced proteomic technique is peptide-ligand-induced changes in the abundance of proTeinS (PACTS)-assisted thermal proteome profiling (TPP). This method was recently applied to clinical samples to identify 115 proteins that interact with Aβ(1-42) in human frontal lobe tissue, including the Alzheimer's disease-associated protein MAPK3. nih.gov

Biophysical Techniques (FRET): Förster Resonance Energy Transfer (FRET) is a powerful tool to confirm direct molecular interactions and measure the proximity between two molecules. nih.govnih.gov In the context of Aβ, FRET has been used extensively to study its interaction with apolipoprotein E (ApoE). nih.govnih.govbiorxiv.orgplos.org By labeling Aβ and ApoE with donor and acceptor fluorophores, researchers can monitor the energy transfer that occurs when they are in close proximity, confirming a direct binding event. nih.govnih.gov FRET analysis has revealed that different domains of ApoE are involved in the interaction and that the binding affinity is high, particularly with oligomeric forms of Aβ. nih.govbiorxiv.org

Methodologies for Studying Lipid Interactions

The interaction of Aβ peptides with lipid membranes is a critical event, believed to be an initial step in aggregation and membrane-mediated toxicity. nih.gov Various biophysical methods are employed to study these interactions.

Calorimetry and Monolayer Studies: Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, allowing for the detailed thermodynamic characterization of peptide-lipid interactions. nih.govmdpi.comnih.gov This method has been used to study the binding of Aβ(1-42) monomers, oligomers, and fibrils to model membranes, revealing how factors like lipid charge influence the interaction. mdpi.comnih.gov Additionally, Langmuir balance techniques are used to study how Aβ peptides interact with and insert into lipid monolayers, which serve as a simplified model of one leaflet of a cell membrane. nih.govmdpi.compreprints.org

Computational and Simulation Approaches: Molecular Dynamics (MD) simulations provide high-resolution insights into the initial stages of Aβ deposition on membrane surfaces. nih.govnih.gov These computational models can predict how the peptide orients itself and interacts with specific lipid headgroups on the bilayer surface, complementing experimental data by providing a view at the atomic level. nih.govnih.gov

Spectroscopy and Electrophysiology: Solid-state Nuclear Magnetic Resonance (NMR) is a powerful technique for studying the structure and dynamics of both the peptide and the lipid membrane upon interaction. portlandpress.com It can reveal changes in the peptide's conformation (e.g., from random coil to β-sheet) and perturbations in the lipid bilayer structure. portlandpress.com Another specialized technique is black lipid membrane (BLM) electrophysiology, which is used to investigate whether Aβ oligomers can form pores or ion channels in the membrane, a proposed mechanism of cytotoxicity. mdpi.com

The following table summarizes key binding partners identified for wild-type beta-Amyloid (1-42) and the methodologies used for their identification. These approaches are directly applicable to studying the specific interactions of the [Leu35]-beta-Amyloid (1-42) variant.

Binding Partner ClassSpecific ExampleMethodology for IdentificationKey Finding
ApolipoproteinsApolipoprotein E (ApoE)FRET, Co-IPApoE interacts with Aβ oligomers with high affinity, involving multiple domains of the ApoE protein. nih.govbiorxiv.org
EnzymesMitogen-activated protein kinase 3 (MAPK3)Thermal Proteome Profiling (TPP)Identified as a novel interactor in human brain tissue, suggesting a link to cellular signaling pathways. nih.gov
Carrier ProteinsTransthyretin (TTR)Co-Immunoprecipitation (Co-IP)TTR directly binds to Aβ and can inhibit its aggregation into larger multimers. frontiersin.org
LipidsAnionic Phospholipids (e.g., Phosphatidylserine)Molecular Dynamics (MD) SimulationsAnionic lipid surfaces promote the binding and structural conversion of Aβ from a random coil to a β-sheet structure. nih.gov
LipidsGanglioside-containing membranesIsothermal Titration Calorimetry (ITC)Aβ fibrils and oligomers bind to and can be inserted into lipid bilayers, with interactions influenced by lipid composition. mdpi.comnih.gov
Ribosomal ProteinsProteins involved in translationProtein ArrayOligomeric Aβ binds to numerous proteins involved in translation, suggesting a potential mechanism of toxicity via inhibition of protein synthesis. acs.org

Theoretical Implications and Future Research Directions

Elucidating the Role of Specific Amino Acid Residues in Aβ(1-42) Pathogenicity

The substitution of methionine at position 35 with other amino acids has been instrumental in understanding the contribution of this specific residue to the pathogenicity of Aβ(1-42). The Met35 residue is located in the hydrophobic C-terminal region of the peptide, a domain critical for its aggregation and neurotoxic properties. sigmaaldrich.com

Research has shown that the oxidation of Met35 to sulfoxide (B87167) or sulfone alters the secondary structure of the Aβ(1-42) monomer. acs.org Specifically, molecular dynamics simulations indicated that while the substitution of Met35 with norleucine (structurally similar to leucine) does not cause significant deviations in the second hydrophobic region, oxidation to Met35(O) and Met35(O2) leads to substantial conformational changes. acs.org These changes can affect monomer interactions and the subsequent oligomerization process. acs.org

Studies comparing native Aβ(1-42) with variants where Met35 is substituted have yielded important findings regarding toxicity. For instance, substituting Met35 with valine was found to enhance the toxicity and cellular binding of the amyloid peptide. uky.edunih.gov This suggests that changes in the conformation of this region can significantly impact the peptide's interaction with neuronal cells. Conversely, the substitution of Met35 with norleucine has been shown by several laboratories to significantly reduce or eliminate oxidative stress and neurotoxicity associated with Aβ(1-42). uky.edunih.gov However, some conflicting reports suggest that the 33-35 region is critical for aggregation and neurotoxicity, and substitution with norleucine may still result in a toxic peptide under certain experimental conditions. uky.edunih.gov

The oxidation of Met35 itself has been demonstrated to decrease the neurotoxicity of Aβ(1-42) by altering the formation of toxic oligomers. uky.edunih.gov This highlights the critical role of the Met35 residue in mediating oxidative stress, a key component of AD pathogenesis. researchgate.netuky.edunih.gov The use of [Leu35]-beta-Amyloid (1-42) allows for the separation of aggregation-induced toxicity from that caused by Met35-related oxidative stress.

Table 1: Impact of Amino Acid Substitutions at Position 35 of Aβ(1-42)

Substitution Effect on Secondary Structure Impact on Neurotoxicity Reference
Leucine (B10760876)/Norleucine No significant deviation in the second hydrophobic region Significantly modulated or eliminated oxidative stress and neurotoxicity acs.orguky.edunih.gov
Valine Change from alpha-helix to a mix of alpha-helical and beta-sheet conformations Enhanced toxicity and cellular binding uky.edunih.gov
Methionine Sulfoxide Formation of internal β-sheets separated by stable turns in the second hydrophobic region Decreased toxicity by altering the production of toxic oligomers acs.orguky.edunih.gov
Methionine Sulfone More helical conformation in the second hydrophobic region Not explicitly stated in the provided context acs.org

Contribution of [Leu35]-beta-Amyloid (1-42) Research to the Understanding of Protein Misfolding Diseases

The study of [Leu35]-beta-Amyloid (1-42) contributes significantly to the broader understanding of protein misfolding diseases, which are often characterized by the aggregation of misfolded proteins into toxic structures. mdpi.combmglabtech.com Alzheimer's disease, Parkinson's disease, and Huntington's disease are all linked to this pathological process. bmglabtech.com

By providing a non-oxidizable form of Aβ(1-42), the [Leu35] variant helps to delineate the specific pathways of toxicity. Research using this variant supports the concept that protein aggregation is a central toxic event, independent of residue-specific oxidative damage. nih.gov The aggregation process of Aβ peptides is a key determinant of their toxicity. uky.edunih.gov In vitro studies have shown that the aggregation of Aβ(1-42) is a prerequisite for its cellular uptake and subsequent cytotoxicity. nih.gov

The insights gained from [Leu35]-beta-Amyloid (1-42) are applicable to other amyloidogenic proteins where specific amino acid residues may be susceptible to modifications that influence aggregation and toxicity. This research underscores the importance of studying the biophysical properties of protein aggregates and how subtle changes in amino acid sequence can have profound effects on disease pathogenesis.

Refinement of the Amyloid Cascade Hypothesis Based on Variant-Specific Properties

The amyloid cascade hypothesis has been a central framework for Alzheimer's disease research for decades. frontiersin.orgnih.govnih.govsrce.hr This hypothesis posits that the accumulation of Aβ in the brain is the primary event that triggers a cascade of pathological events, including the formation of neurofibrillary tangles, neuroinflammation, and neuronal death. frontiersin.orgsrce.hrnih.gov

Research on Aβ variants like [Leu35]-beta-Amyloid (1-42) has contributed to a more nuanced understanding of this hypothesis. The finding that a non-oxidizable form of Aβ(1-42) can still exhibit toxicity through aggregation reinforces the central role of protein misfolding and aggregation in the pathogenic cascade. However, it also highlights that the toxicity of Aβ is multifaceted and not solely dependent on oxidative stress mediated by Met35.

The differential toxicity of various Met35-substituted Aβ peptides suggests that the specific conformation and aggregation kinetics of Aβ species are critical determinants of their pathological effects. uky.edunih.govacs.org This moves the focus of the amyloid cascade hypothesis from simply the accumulation of Aβ to the specific nature of the Aβ aggregates formed. The soluble oligomeric forms of Aβ are now widely considered to be the most neurotoxic species. stressmarq.com

Development of Novel Research Tools and Models for Aβ Variant Studies

The [Leu35]-beta-Amyloid (1-42) peptide itself serves as a crucial research tool. Its resistance to oxidation provides a stable control in experiments designed to investigate the effects of Aβ aggregation without the confounding variable of Met35 oxidation. This allows for more precise studies on the mechanisms of fibrillogenesis and the efficacy of anti-aggregation therapies.

Furthermore, the use of synthetic Aβ variants like [Leu35]-beta-Amyloid (1-42) is essential for in vitro and in vivo modeling of Alzheimer's disease. mdpi.com These peptides are used to induce AD-like pathology in cell cultures and animal models, enabling the study of disease mechanisms and the screening of potential therapeutic agents. jpt.com For instance, the intrahippocampal administration of Aβ(1-42) in mice is a common model to study the downstream effects of amyloid deposition, including neuroinflammation and neuronal loss. frontiersin.org The use of a stabilized variant like [Leu35]-beta-Amyloid (1-42) can enhance the reproducibility of such models.

Computational modeling, such as molecular dynamics simulations, has also been employed to study the conformational changes in Aβ monomers associated with substitutions at Met35, providing a powerful tool to investigate the initial steps of aggregation at an atomic level. acs.orgspringernature.com

Open Questions and Unexplored Avenues in [Leu35]-beta-Amyloid (1-42) Research

Despite the valuable insights gained from studying [Leu35]-beta-Amyloid (1-42), several questions remain unanswered, opening up new avenues for future research.

One area for further investigation is the detailed structural characterization of the oligomers and fibrils formed by [Leu35]-beta-Amyloid (1-42) compared to the wild-type peptide. Understanding how the absence of the sulfur atom in the side chain of residue 35 affects the packing and polymorphism of the resulting amyloid structures could provide deeper insights into the relationship between fibril structure and toxicity.

Furthermore, the interaction of [Leu35]-beta-Amyloid (1-42) with other key players in AD pathogenesis, such as tau protein and microglia, warrants further investigation. It is unclear how the altered biophysical properties of this variant might influence tau phosphorylation and aggregation, as well as the neuroinflammatory response.

Finally, while the focus has been on the prevention of oxidation at position 35, the potential for other post-translational modifications of [Leu35]-beta-Amyloid (1-42) and their impact on its pathogenic properties remains an open question.

Q & A

Q. How can researchers optimize immunohistochemical detection of [Leu35]-beta-Amyloid (1-42) in tissue sections?

  • Methodological Answer : Employ antigen retrieval (e.g., formic acid pretreatment) and validate antibodies (e.g., 6E10, 4G8) via preabsorption controls. Use multiplex fluorescence to colocalize with synaptic markers (e.g., synaptophysin) .

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